molecular formula C17H18N4S B6356062 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine CAS No. 1858252-24-0

1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine

Cat. No.: B6356062
CAS No.: 1858252-24-0
M. Wt: 310.4 g/mol
InChI Key: UHIQMCBHWDCAHE-UHFFFAOYSA-N
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Description

1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by the presence of a naphthalene ring, a thiadiazole ring, and a piperazine ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of naphthalen-1-ylmethylamine with thiocarbohydrazide to form the thiadiazole ring. This intermediate is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced thiadiazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring. Common reagents for these reactions include alkyl halides and acyl chlorides, resulting in the formation of substituted piperazine derivatives.

Scientific Research Applications

1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine involves its interaction with various molecular targets and pathways. The compound is known to interact with cellular membranes, potentially altering their properties and affecting cell signaling pathways. It may also inhibit specific enzymes involved in cell proliferation, leading to its antiproliferative effects .

Comparison with Similar Compounds

1-[3-(Naphthalen-1-ylmethyl)-1,2,4-thiadiazol-5-yl]piperazine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct reactivity and biological activity.

Properties

IUPAC Name

3-(naphthalen-1-ylmethyl)-5-piperazin-1-yl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4S/c1-2-7-15-13(4-1)5-3-6-14(15)12-16-19-17(22-20-16)21-10-8-18-9-11-21/h1-7,18H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIQMCBHWDCAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC(=NS2)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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